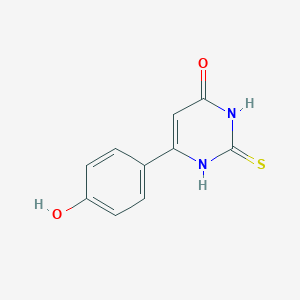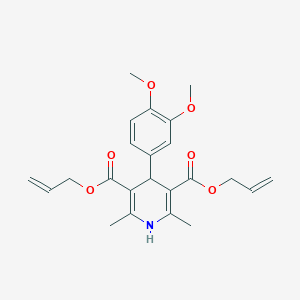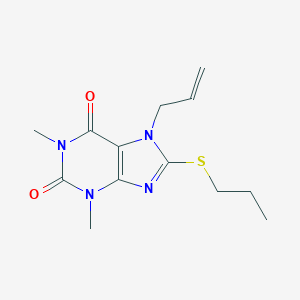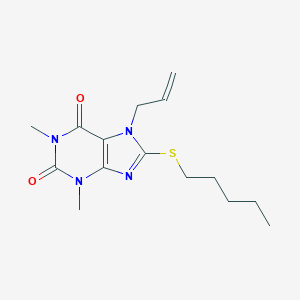
6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a hydroxyphenyl group (a phenol derivative) and a thioxo group (a sulfur-containing functional group) could potentially give this compound unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a phenyl ring attached to the pyrimidine ring via a hydroxy group. The thioxo group is attached to the second carbon of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse due to the presence of several reactive sites: the aromatic rings, the hydroxy group, and the thioxo group. These could undergo various chemical reactions such as substitution, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, aromatic rings, and sulfur atoms could influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Research on pyranopyrimidine scaffolds, which are related to the compound , highlights the importance of hybrid catalysts in synthesizing various heterocyclic compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives, showcasing broad synthetic and catalytic applications in medicinal and pharmaceutical industries due to their bioavailability and structural diversity (Parmar, Vala, & Patel, 2023).
Antioxidant Activity
The research on compounds with hydroxyphenyl groups, such as eugenol and its derivatives, demonstrates significant antioxidant properties, suggesting that compounds with similar functional groups might also exhibit potent antioxidant activities. This is particularly relevant for compounds aiming to mitigate oxidative stress and related pathologies (Marchese et al., 2017).
Biological and Therapeutic Potential
Dihydropyrimidinones and thiones have been studied for their vast biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their pharmacophore is a critical heterocyclic ring in medicinal chemistry, derived from multi-component reactions like the Biginelli reaction. These compounds' wide range of therapeutic applications underscores the significance of related compounds in drug development and discovery processes (Khasimbi et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)8-5-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNGNGKVFAIABV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Isopropyl-phenyl)-5,11-dihydro-10-thia-5-aza-dibenzo[a,g]azulen-12-one](/img/structure/B418021.png)
![2-[(2-Bromo-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B418025.png)
![6-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B418039.png)
![6,8-dibromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B418040.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B418041.png)

![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)
![Bis(2-methoxyethyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B418045.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methylpropyl)acetamide](/img/structure/B418046.png)


![N-(sec-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B418051.png)
![4-{[5-(4-Hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418052.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-isobutylacetamide](/img/structure/B418054.png)